3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C9H19ClFNO and its molecular weight is 211.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Paroxetine Hydrochloride and Pharmacology
Paroxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used for treating various psychiatric disorders. This compound, a phenylpiperidine derivative, exhibits antidepressant, anti-anxiety, and other therapeutic effects by modulating serotonin levels in the brain. It's an example of how piperidine derivatives, which may share structural similarities with the compound of interest, are applied in pharmacological research and drug development (Germann, Ma, Han, & Tikhomirova, 2013).
GABAergic Neurotransmission
A study on the development of an 18F-fluorine labeled GABA transporter ligand for the GABA-transporter subtype GAT-3 highlights the importance of fluoroethoxy groups in neuroimaging. This compound aims to visualize GABAergic neurotransmission in vivo, which could be pivotal for understanding and treating neurological disorders such as epilepsy and Parkinson's disease. The research demonstrates the compound's ability to penetrate the brain and its potential in neuroimaging studies (Schirrmacher, Hamkens, Piel, Schmitt, Lüddens, Hiemke, & Rösch, 2001).
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of substituted fluoroquinolones showcase the broader spectrum of applications for fluoro-substituted compounds. This research involved synthesizing fluoroquinolones analogs, demonstrating their antimicrobial activity against various microorganisms. Such studies are essential for developing new antibiotics and understanding the role of fluorine and piperidine derivatives in enhancing antimicrobial efficacy (Prasad, Veranna, Rao, & Darsi, 2017).
Properties
IUPAC Name |
3-[2-(2-fluoroethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO.ClH/c10-4-7-12-6-3-9-2-1-5-11-8-9;/h9,11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSSSARHSSFXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCCF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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